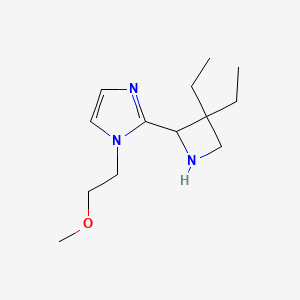
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of azetidines and imidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable diethyl-substituted precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving appropriate aldehydes or ketones.
Methoxyethyl Substitution: The final step may involve the substitution of the methoxyethyl group under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3-Diethylazetidin-2-yl)-1H-imidazole: Lacks the methoxyethyl group.
1-(2-Methoxyethyl)-1H-imidazole: Lacks the azetidine ring.
3,3-Diethylazetidine: Lacks the imidazole ring.
Uniqueness
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, along with the methoxyethyl substitution. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H23N3O |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |
InChI |
InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3 |
InChI-Schlüssel |
FIGDWZUQQNXJRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1C2=NC=CN2CCOC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)



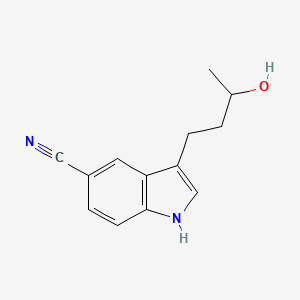

![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
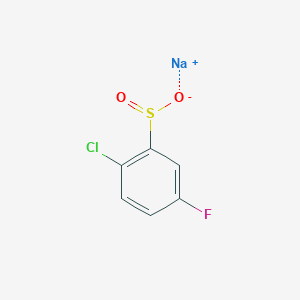
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
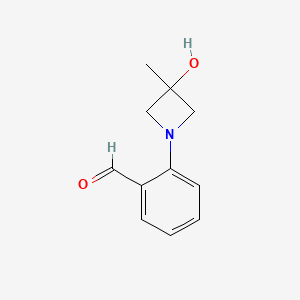
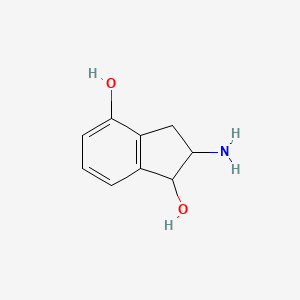
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)

